Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid
Description
The compound "Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate; oxalic acid" consists of two components:
- Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate: A four-membered azetidine ring with a hydrazinylmethyl substituent and a tert-butoxycarbonyl (Boc) protecting group. The hydrazine moiety (-NH-NH₂) confers nucleophilic reactivity, making it valuable in pharmaceutical and organic synthesis .
- Oxalic acid: A dicarboxylic acid (HOOC-COOH) that often serves as a counterion or catalyst in coordination chemistry and photodegradation processes .
This combination likely enhances solubility and stabilizes the azetidine derivative via hydrogen bonding or salt formation.
Properties
IUPAC Name |
tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H2O4/c1-9(2,3)14-8(13)12-5-7(6-12)4-11-10;3-1(4)2(5)6/h7,11H,4-6,10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPVFFAEOCBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate; oxalic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.
- Chemical Formula : C9H18N2O4
- Molecular Weight : 202.25 g/mol
- CAS Number : 398489-26-4
- IUPAC Name : Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate
The biological activity of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The azetidine ring and hydrazine functionality are known to participate in diverse biochemical interactions, potentially influencing enzymatic pathways and cellular signaling.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could mitigate oxidative stress in cells.
- Antimicrobial Properties : The presence of the hydrazine group may enhance its ability to disrupt microbial cell membranes.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can be measured using various assays such as DPPH and ABTS. These assays assess the ability of the compound to scavenge free radicals.
| Compound | IC50 Value (µM) | Assay Type |
|---|---|---|
| Tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate | TBD | DPPH |
| Control (Ascorbic Acid) | 50 | DPPH |
Antimicrobial Activity
The antimicrobial efficacy of tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate has been evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| P. aeruginosa | TBD |
Study 1: Antioxidant Potential
In a controlled study, tert-butyl 3-(hydrazinylmethyl)azetidine-1-carboxylate was tested for its ability to reduce oxidative stress in human cell lines. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The study concluded that the compound exhibited promising activity, suggesting potential applications in developing new antimicrobial agents.
Comparison with Similar Compounds
Substituent Diversity and Reactivity
Azetidine derivatives with Boc protection are widely used as intermediates. Key comparisons include:
Key Observations :
- The hydrazinylmethyl group distinguishes the target compound by enabling unique reactivity, such as participation in hydrazone formation or metal coordination, unlike indole or fluoromethyl substituents .
- Oxalic acid’s presence may modulate acidity (pKa ~1.25), contrasting with ester or amide-based derivatives that require basic conditions for synthesis .
Comparison :
- Hydrazinylmethyl derivatives may require milder conditions due to the sensitivity of the hydrazine group to oxidation, unlike robust triazole or indole substituents .
- Oxalic acid’s role in stabilizing intermediates (e.g., via salt formation) could improve yields compared to neutral analogs .
Functional Role of Oxalic Acid vs. Other Acids
Oxalic acid’s dual carboxylic groups enable unique interactions:
Impact on Target Compound :
- In Fe³⁺-oxalic acid systems, optimal DMP photodegradation occurs at pH 3.0 and a 1:10 Fe³⁺/oxalate ratio . This suggests the target compound may exhibit pH-dependent stability or catalytic activity.
- Compared to acetic acid derivatives (e.g., tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate ), oxalic acid’s stronger acidity could enhance solubility in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
